2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide
Overview
Description
2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide is a chemical compound with the molecular formula C10H11F2NO2 It is characterized by the presence of two fluorine atoms, a methoxy group, and a phenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide typically involves the reaction of 2,2-difluoro-2-phenylacetic acid with N-methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The methoxy and methyl groups contribute to the compound’s overall stability and solubility, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-N-methoxy-N-methylacetamide: Similar in structure but lacks the phenyl group.
2,2-difluoro-N-methoxy-N-methyl-2-phenylpropionamide: Similar but with an additional carbon in the acyl chain.
2,2-difluoro-N-methoxy-N-methyl-2-phenylbutyramide: Similar but with two additional carbons in the acyl chain.
Uniqueness
2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide is unique due to the combination of its difluoro, methoxy, and phenylacetamide groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-13(15-2)9(14)10(11,12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZVHVDTYSGBFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(C1=CC=CC=C1)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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